8-Cyclohexyl-2,4,5,6-tetrahydro-1H-pyrazino[3,2,1-jk]carbazole is a complex organic compound with significant interest in the fields of medicinal chemistry and pharmacology. Its unique molecular structure and potential biological activities make it a subject of various scientific studies. The compound has a molecular formula of and a molecular weight of approximately 292.418 g/mol, with the CAS number 171112-90-6, indicating its identification in chemical databases .
Classification: This compound belongs to the class of pyrazino derivatives and is characterized by a fused bicyclic structure that includes both pyrazine and carbazole moieties. It is classified under heterocyclic compounds due to the presence of nitrogen in its ring structure.
The synthesis of 8-Cyclohexyl-2,4,5,6-tetrahydro-1H-pyrazino[3,2,1-jk]carbazole typically involves multi-step organic reactions that may include cyclization processes. While specific methods are not extensively detailed in the available literature, general approaches could involve:
Technical details regarding reaction conditions (temperature, solvents, catalysts) are crucial for optimizing yields and purity but are not explicitly covered in the provided sources.
The molecular structure of 8-Cyclohexyl-2,4,5,6-tetrahydro-1H-pyrazino[3,2,1-jk]carbazole can be represented using various structural formulas:
C1CCC(CC1)c2ccc3c(c2)c4CCCC5=NCCn3c45InChI=1S/C20H24N2/c1-2-5-14(6-3-1)15-9-10-19-17(13-15)16-7-4-8-18-20(16)22(19)12-11-21-18/h9-10,13-14H,1-8,11-12H2This structure indicates a complex arrangement with multiple rings and substituents that contribute to its chemical properties and biological activity .
The chemical reactivity of 8-Cyclohexyl-2,4,5,6-tetrahydro-1H-pyrazino[3,2,1-jk]carbazole can be examined through potential reactions it may undergo:
These reactions are essential for developing derivatives with varied biological activities or enhancing pharmacological properties.
Potential processes include:
Further studies would be required to elucidate specific interactions and confirm its pharmacodynamics.
The physical and chemical properties of 8-Cyclohexyl-2,4,5,6-tetrahydro-1H-pyrazino[3,2,1-jk]carbazole include:
These properties are crucial for understanding its behavior in various environments and applications .
The applications of 8-Cyclohexyl-2,4,5,6-tetrahydro-1H-pyrazino[3,2,1-jk]carbazole primarily lie within scientific research:
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1